- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Cas no 2092777-78-9 ((4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone)

2092777-78-9 structure
Nom du produit:(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
Numéro CAS:2092777-78-9
Le MF:C7H7BrClNOS
Mégawatts:268.55857872963
MDL:MFCD30631766
CID:5239448
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Propriétés chimiques et physiques
Nom et identifiant
-
- INDEX NAME NOT YET ASSIGNED
- (4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone
-
- MDL: MFCD30631766
- Piscine à noyau: 1S/C7H7BrClNOS/c1-12(10,11)5-2-3-6(8)7(9)4-5/h2-4,10H,1H3
- La clé Inchi: DBFNBLSVIXWWRW-UHFFFAOYSA-N
- Sourire: O=S(C)(C1C=C(Cl)C(Br)=CC=1)=N
Propriétés expérimentales
- Dense: 1.70±0.1 g/cm3(Predicted)
- Point d'ébullition: 330.5±52.0 °C(Predicted)
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-308890-1g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 1g |
$1019.0 | 2023-09-05 | ||
Enamine | EN300-308890-5.0g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 5.0g |
$2673.0 | 2023-02-26 | ||
Enamine | EN300-308890-10.0g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 10.0g |
$3362.0 | 2023-02-26 | ||
Enamine | EN300-308890-1.0g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 1.0g |
$1019.0 | 2023-02-26 | ||
Enamine | EN300-308890-2.5g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 2.5g |
$2110.0 | 2023-09-05 | ||
Enamine | EN300-308890-10g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 10g |
$3362.0 | 2023-09-05 | ||
Enamine | EN300-308890-5g |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone |
2092777-78-9 | 5g |
$2673.0 | 2023-09-05 |
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
2.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Référence
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium ethylxanthate , Sodium nitrite , Hydrochloric acid Solvents: Water ; 1.5 h, -5 °C → 75 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated
2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
1.2 Reagents: Potassium hydroxide Solvents: Ethanol ; overnight, heated
2.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
3.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
4.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
4.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
5.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
5.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Référence
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Méthode de production 4
Conditions de réaction
1.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
2.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
2.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
3.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Référence
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 5 h, rt
2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
2.1 Reagents: N-Bromosuccinimide , Potassium tert-butoxide Solvents: Methanol ; 1.5 h, rt
3.1 Catalysts: Ruthenium trichloride Solvents: Acetonitrile , Dichloromethane ; 5 min, rt
3.2 Reagents: Sodium periodate Solvents: Water ; 3 h, rt
4.1 Reagents: Sulfuric acid Solvents: Water ; 2 h, reflux; reflux → rt
4.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, 0 °C
Référence
- 2-(Fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl (UCM-1306), an Orally Bioavailable Positive Allosteric Modulator of the Human Dopamine D1 Receptor for Parkinson's DiseaseJournal of Medicinal Chemistry, 2022, 65(18), 12256-12272,
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Raw materials
- aminoformonitrile
- 4-Bromo-3-chloroaniline
- 1-Bromo-2-chloro-4-methylsulfanyl-benzene
- 4-Bromo-3-chlorobenzenethiol
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Preparation Products
(4-bromo-3-chlorophenyl)(imino)methyl-lambda6-sulfanone Littérature connexe
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
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Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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